

Crystal Structure Data and Packing of Brominated Tertiary Amides

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Compound of Interest

Compound Name: *N-Benzyl-N-phenyl-4-bromobenzamide*

Cat. No.: B1644002

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Executive Summary & Core Directive

In the realm of solid-state chemistry and drug design, brominated tertiary amides represent a unique intersection of steric bulk and directional intermolecular forces. Unlike primary or secondary amides, which are dominated by strong N-H...O=C hydrogen bonding networks, tertiary amides lack a proton donor. This absence "unmasks" weaker interactions, allowing the C-Br...O=C halogen bond (XB) to become the structure-directing force.

This guide provides a technical comparison of crystal packing motifs in brominated tertiary amides versus their chlorinated, iodinated, and non-halogenated analogs. It details the experimental protocols for growing X-ray quality crystals and analyzes the competition between steric repulsion (from N,N-dialkyl groups) and the sigma-hole interactions of the bromine atom.

Mechanistic Foundation: The Sigma-Hole & Packing Motifs

To engineer crystal forms of brominated tertiary amides, one must understand the causality behind their packing. The bromine atom is not merely a hydrophobic cap; it is an electrostatic

anchor.

The Sigma-Hole Concept

Halogens (Cl, Br, I) exhibit an anisotropic charge distribution. While the equatorial region is electronegative, the region along the C-X bond axis is electropositive. This "sigma-hole" interacts with nucleophiles (like the amide oxygen).

- Chlorine: Small sigma-hole, often dominated by dispersive forces (Type I contacts).
- Bromine: Moderate, tunable sigma-hole. Capable of strong Type II contacts.
- Iodine: Large, deep sigma-hole. Forms the strongest, most directional bonds.

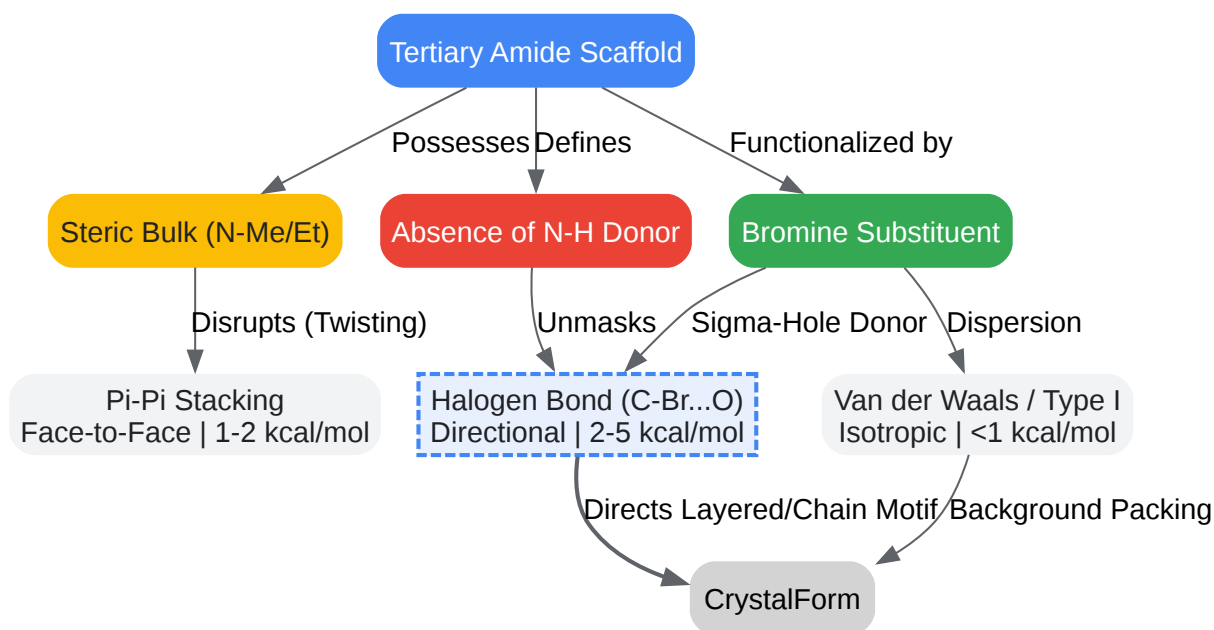
Packing Geometries: Type I vs. Type II

In the absence of hydrogen bonds, brominated amides pack via two distinct halogen-halogen or halogen-nucleophile geometries:

- Type I (Symmetrical):
 - . Driven by Van der Waals forces. Non-directional.
- Type II (Directional):
 - . Driven by electrostatics (Sigma-hole ... Nucleophile). This is the "true" halogen bond.

Interaction Hierarchy Diagram

The following diagram illustrates the hierarchy of forces governing the crystallization of tertiary amides.



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Figure 1: Logical hierarchy of intermolecular forces in brominated tertiary amides. The lack of H-donors allows Halogen Bonding (XB) to dominate.

Comparative Analysis: Br vs. Alternatives

The following data compares the structural outcomes of N,N-dimethylbenzamide derivatives. The key differentiator is the "Reduction Ratio" (

), defined as the ratio of the interatomic distance to the sum of the Van der Waals radii. An indicates a bonding interaction.

Comparative Data Table

Feature	Brominated (Br)	Chlorinated (Cl)	Iodinated (I)	Non-Halogenated (H)
Dominant Interaction	C-Br...O=C (XB)	Cl...Cl (Type I) / Weak XB	C-I...O=C (Strong XB)	C-H...O / C-H...
Interaction Strength	Moderate (2-4 kcal/mol)	Weak (<1.5 kcal/mol)	Strong (4-8 kcal/mol)	Weak (Dispersion)
Bond Angle ()	165° - 175° (Linear)	Variable / Isotropic	170° - 178° (Strictly Linear)	N/A
Reduction Ratio ()	0.88 - 0.94	0.96 - 1.02 (VdW contact)	0.80 - 0.85	N/A
Packing Motif	1D Chains or 2D Sheets	Herringbone (often)	1D Chains (robust)	Herringbone / Disordered
Melting Point Trend	Intermediate	Lower	Highest	Lowest
Isostructurality	Often isostructural with Cl	Often isostructural with Br	Rarely isostructural (Unique packing)	Distinct

Key Insight: Brominated tertiary amides often sit at the "tipping point." They possess enough sigma-hole strength to form directional chains (like Iodine) but are small enough to sometimes adopt the close-packing herringbone motifs of Chlorine analogs. This "structural promiscuity" makes them high-risk/high-reward candidates for polymorphism screening.

Experimental Protocol: Growing Single Crystals

Growing high-quality single crystals of brominated tertiary amides requires overcoming their high solubility in organic solvents and the rotational freedom of the tertiary amide bond.

Solvent Selection Strategy

- Good Solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF).

- Anti-Solvents: Pentane, Hexane, Diethyl Ether.
- Note: Avoid alcohols (MeOH, EtOH) initially, as they can act as H-bond donors to the amide oxygen, competing with the desired C-Br...O interaction.

Protocol: Vapor Diffusion (The "Gold Standard")

This method provides the slow, controlled supersaturation necessary for organizing weak halogen bonds.

Materials:

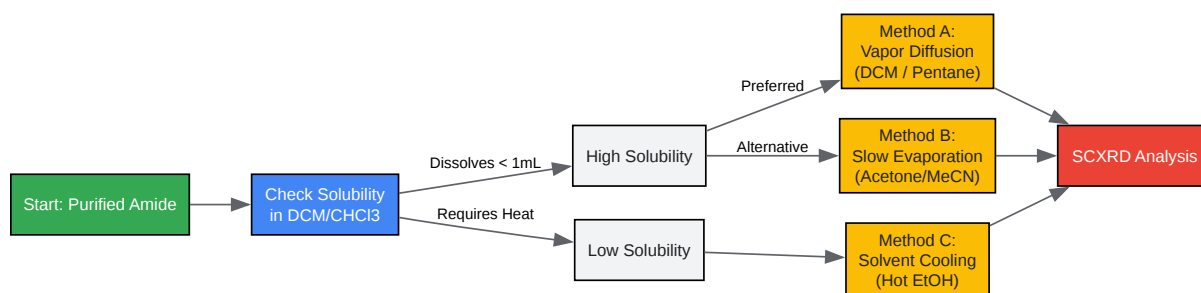
- Inner vial (4 mL, glass)
- Outer jar (20 mL, glass with screw cap)
- Target compound (~20 mg)
- Solvent (DCM)[1]
- Anti-solvent (Pentane)[2]

Step-by-Step Workflow:

- Dissolution: Dissolve 20 mg of the brominated tertiary amide in the minimum amount of DCM (approx. 0.5 - 1.0 mL) in the inner vial. The solution should be clear.
- Filtration: Pass the solution through a 0.45 μm PTFE syringe filter into a fresh inner vial to remove dust nuclei.
- Assembly: Place the uncapped inner vial inside the outer jar.
- Anti-Solvent Addition: Carefully pipette 5-8 mL of Pentane into the outer jar (surrounding the inner vial). Crucial: Do not let any pentane splash into the inner vial.
- Sealing: Cap the outer jar tightly. Seal with Parafilm to prevent rapid evaporation.
- Incubation: Store in a vibration-free, dark environment at constant temperature (20°C) for 3-7 days.

- Harvesting: Crystals will form on the walls of the inner vial as pentane vapor diffuses into the DCM, slowly lowering solubility.

Crystallization Decision Logic



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Figure 2: Decision matrix for crystallizing brominated tertiary amides.

Technical Characterization & Analysis

When analyzing the resulting crystal structures (SCXRD), specific attention must be paid to the bromine atom's environment.

X-Ray Data Refinement Tips

- Absorption Correction: Bromine is a heavy atom (). Significant absorption of X-rays occurs. Multi-scan or numerical absorption correction is mandatory to avoid ghost peaks or incorrect thermal ellipsoids.
- Disorder: The N,N-dialkyl group (e.g., dimethyl, diethyl) often exhibits rotational disorder. Look for high thermal parameters on the terminal methyl carbons.
- Twinning: Brominated compounds can crystallize in high-symmetry space groups (Orthorhombic) that mimic lower symmetry due to twinning. Check for split spots in the diffraction pattern.

Validating the Halogen Bond

To confirm that the packing is driven by Halogen Bonding and not just close packing:

- Measure Distance (): Calculate the distance between Br and the acceptor (Oxygen).
- Calculate :
 - Use Bondi radii: Br = 1.85 Å, O = 1.52 Å (Sum = 3.37 Å).
 - If Å, a bond exists.
- Measure Angle (): The C-Br...O angle should be .

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